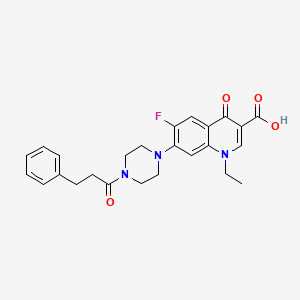

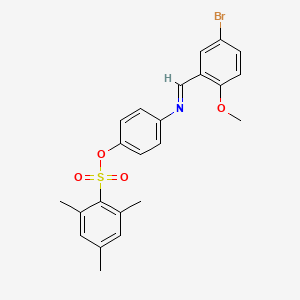

4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of molecules similar to the target compound often involves multi-step organic reactions that include condensation, bromination, methoxylation, and sulfonation processes. A related synthesis approach is demonstrated in the preparation of hyperbranched poly[(4-methoxyphenyl-N-yloammonio)-1,2(or 4)-phenylenevinylene-1,2(or 4)-phenylene], where the condensation of specific aniline derivatives followed by subsequent oxidation is employed to achieve a high-spin organic polymer structure (E. Fukuzaki, S. Abe, & H. Nishide, 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule often features complex arrangements with specific bond angles and lengths that contribute to their unique properties. For example, Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate demonstrates a trigonal bipyramidal coordination around bismuth atoms, highlighting the structural complexity of these molecules (V. Sharutin & O. Sharutina, 2016).

Chemical Reactions and Properties

The chemical behavior of such molecules includes their reactivity under Lewis acid-promoted conditions, demonstrating the formation of complex structures through reactions like cycloaddition, and showcasing their potential for synthesizing novel organic compounds (T. Engler & C. Scheibe, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in various solvents and environments. The solvate form of Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, for instance, crystallizes from toluene, indicating its solubility characteristics and crystalline structure (V. Sharutin & O. Sharutina, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and under different conditions, are fundamental for exploring the versatility of these molecules in synthetic chemistry. The Lewis Acid-Promoted Reactions showcase the compound's capability to undergo transformations leading to the formation of dihydrobenzofurans and other complex molecules, demonstrating the rich chemistry of such compounds (T. Engler & C. Scheibe, 1998).

科学的研究の応用

Photodynamic Therapy in Cancer Treatment

4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate shows promise in photodynamic therapy for cancer treatment. A zinc phthalocyanine derivative with similar properties demonstrated high singlet oxygen quantum yield, crucial for Type II photosensitization mechanisms in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photophysicochemical Properties

The compound's derivatives are also studied for their photophysical and photochemical properties, highlighting potential applications in photocatalysis. A study on zinc(II) phthalocyanine with similar substituents revealed notable photosensitizing abilities suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Antioxidant and Anticancer Activities

Derivatives of bromophenol, closely related to the compound , have been explored for their antioxidant and anticancer properties. These derivatives showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, indicating their therapeutic potential (Dong et al., 2022).

Chemical Synthesis and Structural Analysis

The compound and its derivatives have applications in chemical synthesis and structural analysis. Studies focused on the synthesis of various derivatives and their crystal structures offer insights into molecular interactions and stability, aiding in the development of new materials and drugs (Zhu & Qiu, 2011).

Safety and Hazards

作用機序

These functional groups are often found in various bioactive compounds and can interact with different biological targets. For example, bromo-methoxyphenyl groups are known to participate in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . On the other hand, trimethylbenzenesulfonate groups are commonly used as leaving groups in organic synthesis.

特性

IUPAC Name |

[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl] 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrNO4S/c1-15-11-16(2)23(17(3)12-15)30(26,27)29-21-8-6-20(7-9-21)25-14-18-13-19(24)5-10-22(18)28-4/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUAEXPZEIWZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid](/img/structure/B2492056.png)

![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)